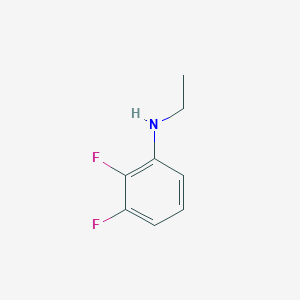
3-(Azetidin-3-yloxy)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yloxy)azepan-2-one is a heterocyclic compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and an azepane ring, which is a seven-membered nitrogen-containing ring. The presence of these rings makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for 3-(Azetidin-3-yloxy)azepan-2-one are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidin-3-yloxy)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings.
Substitution: The azetidine and azepane rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-(Azetidin-3-yloxy)azepan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-3-yloxy)azepan-2-one involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-one: A four-membered ring compound with similar structural features.
Azepane-2-one: A seven-membered ring compound with similar structural features.
Piperidine-2-one: A six-membered ring compound with similar structural features.
Uniqueness
3-(Azetidin-3-yloxy)azepan-2-one is unique due to the combination of both azetidine and azepane rings in its structure. This dual-ring system imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
3-(azetidin-3-yloxy)azepan-2-one |
InChI |
InChI=1S/C9H16N2O2/c12-9-8(3-1-2-4-11-9)13-7-5-10-6-7/h7-8,10H,1-6H2,(H,11,12) |
Clave InChI |
ZRELJECPDJCWJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(=O)C(C1)OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13307376.png)
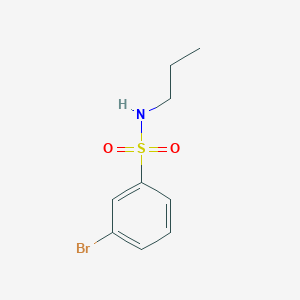
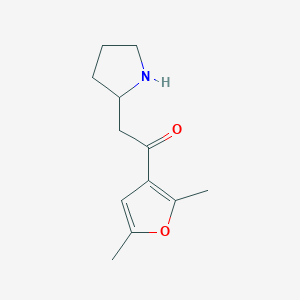
amine](/img/structure/B13307389.png)


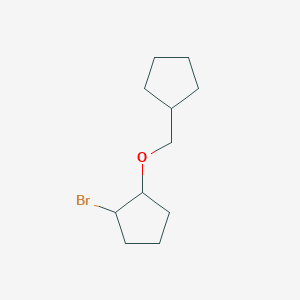

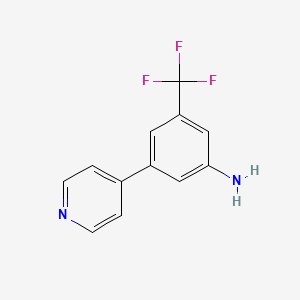
![1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol](/img/structure/B13307433.png)
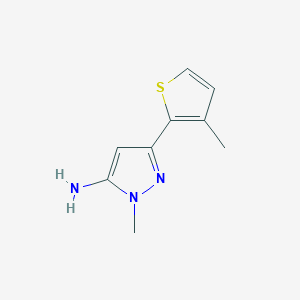
![2-[(1-Phenylethyl)amino]propane-1,3-diol](/img/structure/B13307441.png)
![(9S)-9-(2-Cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-5,14-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13307449.png)
